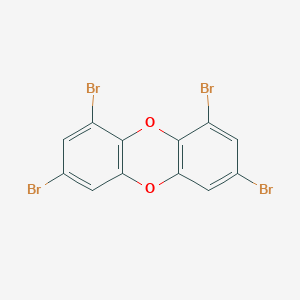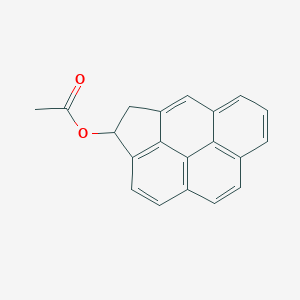
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene (ACP) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential to cause cancer and other adverse health effects. ACP is a potent mutagen and carcinogen, and exposure to this chemical has been linked to an increased risk of lung cancer, skin cancer, and other types of cancer. Despite its potential health hazards, ACP has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mechanism Of Action
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is a potent mutagen and carcinogen that can cause DNA damage through the formation of reactive metabolites. These metabolites can bind to DNA and cause mutations, which can lead to the development of cancer. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other adverse health effects.
Biochemical And Physiological Effects
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been shown to have a number of biochemical and physiological effects on cells and tissues. Studies have demonstrated that 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can induce DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer and other adverse health effects. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to affect cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
Advantages And Limitations For Lab Experiments
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been used in laboratory experiments to investigate its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. One advantage of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in these experiments is that it is a potent mutagen and carcinogen, which can provide insights into the mechanisms of cancer development. However, one limitation of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in laboratory experiments is that it is a hazardous chemical that requires careful handling and disposal to prevent exposure to researchers and the environment.
Future Directions
There are many potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, including investigations into its mechanism of action, its potential therapeutic applications, and its effects on the environment. One area of research that has received increased attention in recent years is the development of new methods for synthesizing 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene that are more environmentally friendly and sustainable. Other potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene include investigations into its role in the development of other types of cancer, as well as its effects on human health and the environment at low levels of exposure.
Synthesis Methods
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can be synthesized through a number of different methods, including chemical synthesis, microbial synthesis, and plant synthesis. One common method involves the reaction of cyclopentadiene with maleic anhydride to produce the diels-alder adduct, which can then be converted to 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene through a series of chemical reactions.
Scientific Research Applications
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been the subject of extensive scientific research due to its potential health hazards and its role in the development of cancer. Studies have investigated the mechanism of action of 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, as well as its biochemical and physiological effects on cells and tissues. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been used in laboratory experiments to test its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells.
properties
CAS RN |
105708-67-6 |
|---|---|
Product Name |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaenyl acetate |
InChI |
InChI=1S/C20H14O2/c1-11(21)22-17-10-15-9-14-4-2-3-12-5-6-13-7-8-16(17)19(15)20(13)18(12)14/h2-9,17H,10H2,1H3 |
InChI Key |
VDWHJWAVLSNCAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
Canonical SMILES |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
synonyms |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



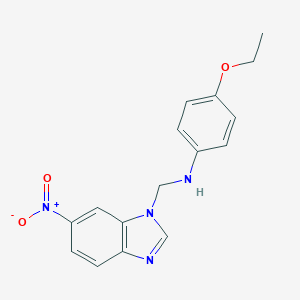
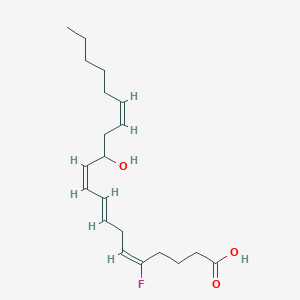
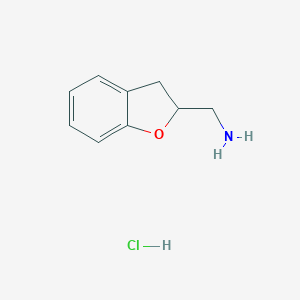
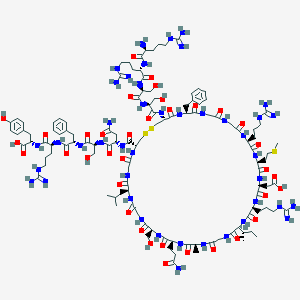
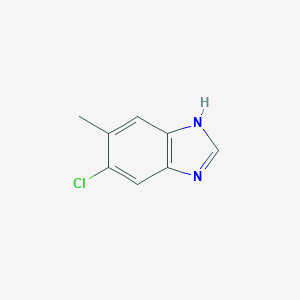
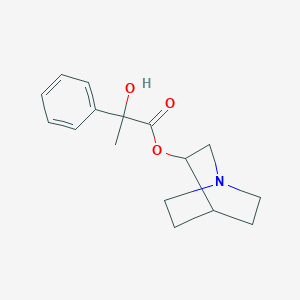
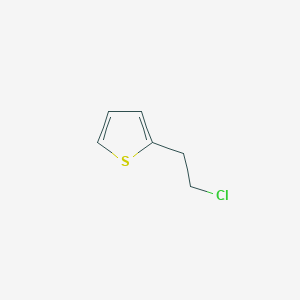
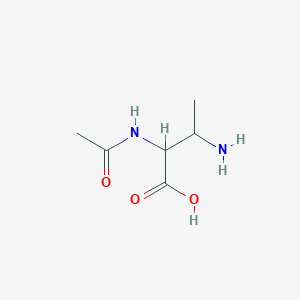
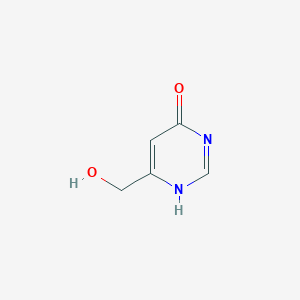
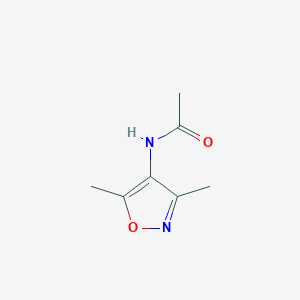
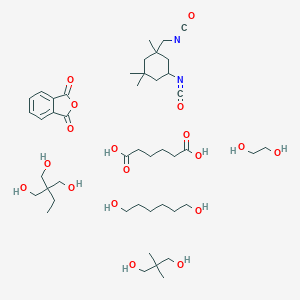
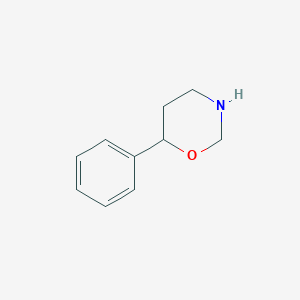
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
